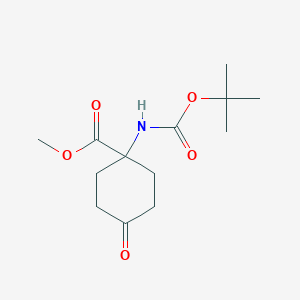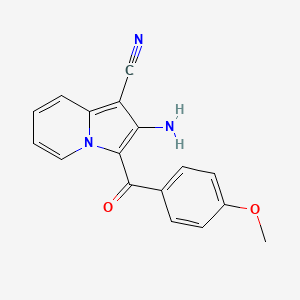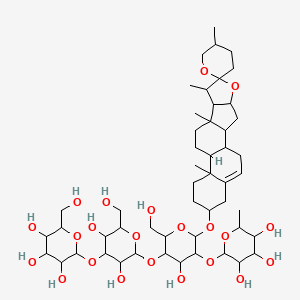
ショウガショウニンジンサポニンI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Zingiberen Newsaponin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of steroidal saponins.
Biology: It is used to study the biological effects of saponins, including their role in cell signaling and metabolism.
Industry: It is used in the production of pharmaceuticals and nutraceuticals.
作用機序
ジンギベレン・ネオサポニンは、いくつかの分子標的と経路を通じて効果を発揮します。
血小板凝集: 血小板の表面にある特定の受容体と相互作用することにより、血小板凝集を誘発します.
オートファジー抑制: AKR1C1 を介した JAK2/STAT3 経路を介してオートファジーを抑制することにより、肝細胞癌の悪性進行を抑制します.
類似の化合物との比較
類似の化合物
独自性
. 独特の分子構造と生物学的活性により、他の類似の化合物とは異なります。
生化学分析
Biochemical Properties
Zingiberensis Saponin I plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of Zingiberensis Saponin I involves key enzymes and follows a specific pathway: synthesis of squalene, generation of cholesterol/sitosterol, biosynthesis of diosgenin, and biosynthesis of diosgenin saponins .
Cellular Effects
Zingiberensis Saponin I has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Zingiberensis Saponin I exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Zingiberensis Saponin I may change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of Zingiberensis Saponin I vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
Zingiberensis Saponin I is involved in specific metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Transport and Distribution
Zingiberensis Saponin I is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
ジンギベレン・ネオサポニンは主にヤマノイモ (Dioscorea zingiberensis) から抽出されます 。 抽出プロセスには、ジメチルスルホキシド (DMSO) などの溶媒を使用して、植物材料から化合物を分離することが含まれます 。 その後、化合物は高純度に精製され、通常は約 99.68% の純度になります .
工業生産方法
ジンギベレン・ネオサポニンの工業生産には、ヤマノイモ (Dioscorea zingiberensis) からの大規模な抽出が含まれます。 プロセスには、植物の収穫、乾燥、植物材料の粉砕、それに続く溶媒抽出と精製が含まれます 。 精製された化合物は、安定性と効力を維持するために、特定の条件下で保管されます .
化学反応の分析
反応の種類
ジンギベレン・ネオサポニンは、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、化合物の酸素の付加または水素の除去を伴います。
還元: この反応は、化合物の水素の付加または酸素の除去を伴います。
置換: この反応は、化合物の官能基を別の官能基で置き換えることを伴います。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸素化誘導体を生成する可能性があり、還元は水素化誘導体を生成する可能性があります。
科学研究アプリケーション
ジンギベレン・ネオサポニンは、幅広い科学研究アプリケーションを持っています。
化学: ステロイドサポニンの化学的挙動を研究するためのモデル化合物として使用されます。
生物学: サポニンの生物学的効果、特に細胞シグナル伝達と代謝における役割を研究するために使用されます。
産業: 医薬品や栄養補助食品の製造に使用されます.
類似化合物との比較
Similar Compounds
Diosgenin: Another steroidal saponin derived from Dioscorea zingiberensis, known for its use in the synthesis of steroid hormones.
Deltonin: A saponin with similar biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
. Its distinct molecular structure and biological activities set it apart from other similar compounds.
特性
CAS番号 |
91653-50-8 |
|---|---|
分子式 |
C51H82O22 |
分子量 |
1047.2 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O22/c1-20-8-13-51(64-19-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-38(60)36(58)33(55)22(3)65-45)40(62)42(31(18-54)69-48)70-47-41(63)43(35(57)30(17-53)68-47)71-46-39(61)37(59)34(56)29(16-52)67-46/h6,20-22,24-48,52-63H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41-,42-,43+,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |
InChIキー |
XJOTXMLDNWCDRH-HAUZKCKMSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
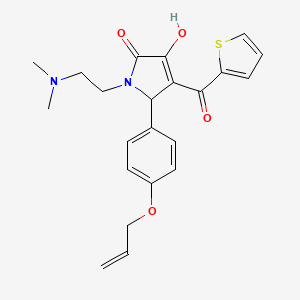
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)
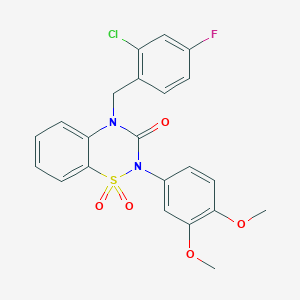
![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}azepane-1-sulfonamide](/img/structure/B2418406.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)
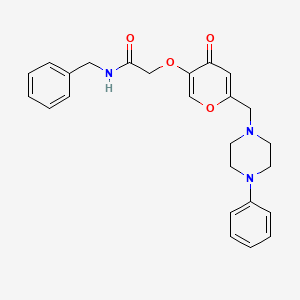
![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)

